

# Unveiling the Potential of GSK2193874: A Deep Dive into its Pharmacological Profile

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## Compound of Interest

Compound Name: GSK2193874

Cat. No.: B607779

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**GSK2193874** has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of **GSK2193874**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

## Core Pharmacological Properties

**GSK2193874** is an orally active small molecule that demonstrates high potency and selectivity for the TRPV4 ion channel.<sup>[1][2][3]</sup> Its primary mechanism of action is the inhibition of  $\text{Ca}^{2+}$  influx through TRPV4 channels.<sup>[4][5]</sup> This targeted action makes it a valuable tool for investigating the physiological roles of TRPV4 and a potential therapeutic agent for conditions associated with TRPV4 overactivity.<sup>[1][3]</sup>

## Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of **GSK2193874**.

Table 1: In Vitro Potency and Selectivity of **GSK2193874**

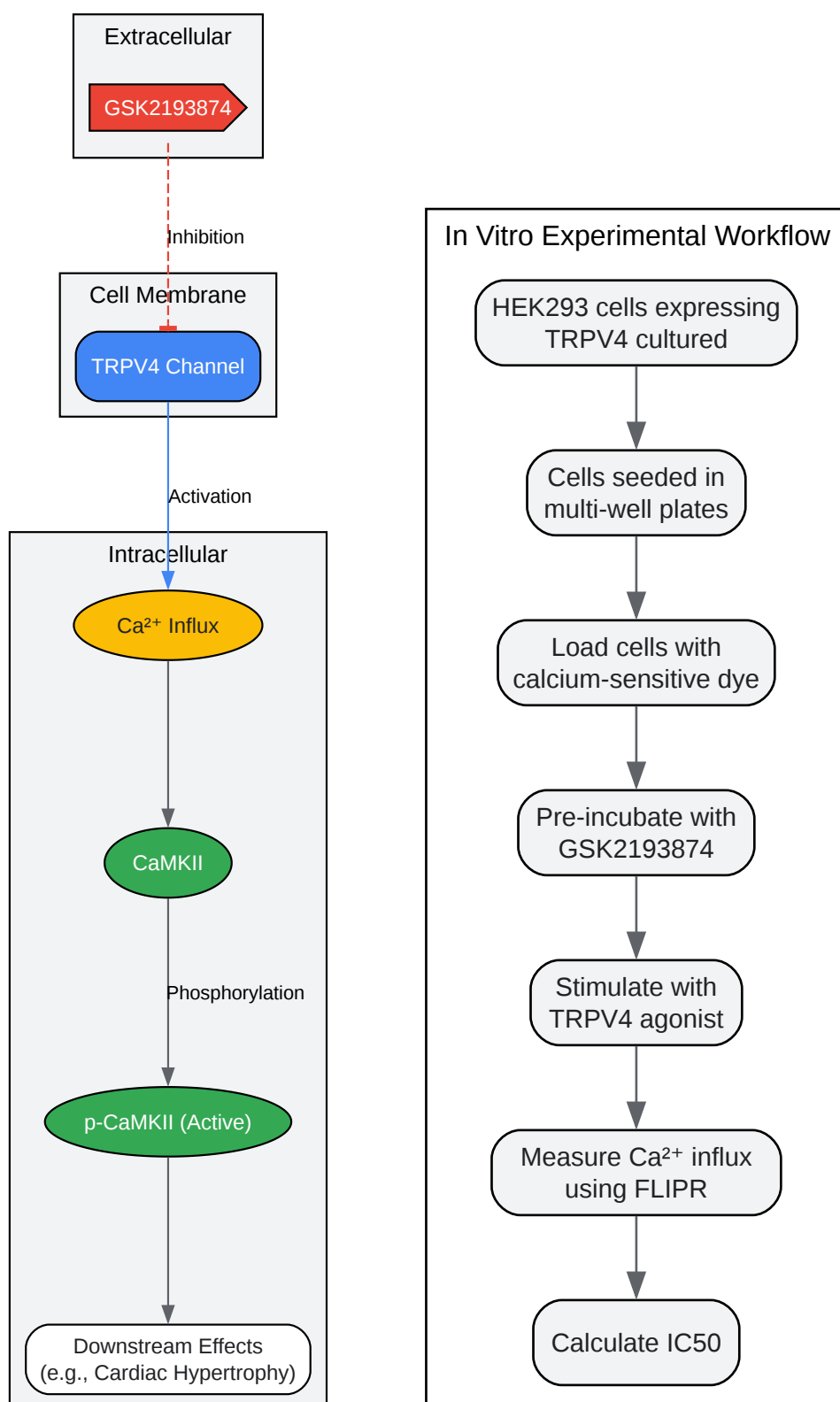
Target	Species	Assay Method	IC50	Selectivity	Reference
TRPV4	Rat (rTRPV4)	Ca <sup>2+</sup> influx (FLIPR)	2 nM	>12,500-fold vs. TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC <sub>50</sub> > 25 μM)	<a href="#">[4]</a> <a href="#">[5]</a>
TRPV4	Human (hTRPV4)	Ca <sup>2+</sup> influx (FLIPR)	40 nM	Selective over a panel of ~200 human receptors, channels, and enzymes	<a href="#">[4]</a> <a href="#">[5]</a>

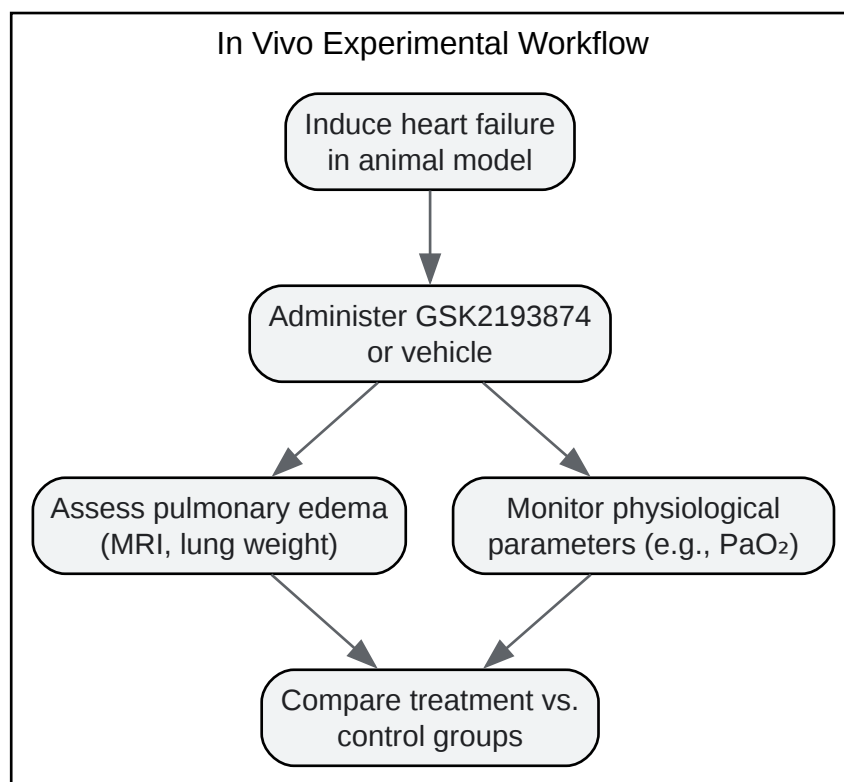
Table 2: Pharmacokinetic Profile of **GSK2193874**

Species	Route of Administration	Clearance (CL)	Volume of Distribution (Vd)	Half-life (t <sub>1/2</sub> )	Oral Bioavailability (%F)	Reference
Rat	Intravenous (iv)	7.3 mL/min/kg	-	-	-	<a href="#">[4]</a> <a href="#">[6]</a>
Rat	Oral (po)	-	-	10 h	31%	<a href="#">[4]</a> <a href="#">[6]</a>
Dog	Intravenous (iv)	6.9 mL/min/kg	-	-	-	<a href="#">[4]</a> <a href="#">[6]</a>
Dog	Oral (po)	-	-	31 h	53%	<a href="#">[4]</a> <a href="#">[6]</a>

## Mechanism of Action: Targeting the TRPV4 Signaling Pathway

**GSK2193874** exerts its pharmacological effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium ions into the cell.<sup>[4][5]</sup> This action has been shown to be crucial in mitigating pathological conditions driven by TRPV4 activation, such as pulmonary edema associated with heart failure.<sup>[1][3][5]</sup> The activation of TRPV4, whether by mechanical stimuli, heat, or endogenous ligands, leads to a cascade of intracellular events. In the context of cardiac hypertrophy, TRPV4 activation triggers Ca<sup>2+</sup> influx, leading to the phosphorylation and activation of Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMKII).<sup>[7]</sup> This signaling pathway is a key target for the therapeutic effects of **GSK2193874**.<sup>[7]</sup>





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